Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- is a chemical compound with the molecular formula and a molar mass of approximately . This compound is classified as an organosilicon compound, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. It is particularly noted for its utility in various chemical syntheses and applications in materials science.
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- typically involves the reaction of tert-butyl dimethylchlorosilane with a phenylethenyl alcohol derivative. This reaction is generally conducted under basic conditions, often employing triethylamine as a catalyst to neutralize the hydrochloric acid produced during the reaction .
Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield .
The molecular structure of Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- features a silicon atom bonded to two methyl groups and one tert-butyl group, along with an ether-like linkage to a phenylethenyl group. The presence of these functional groups contributes to its unique chemical properties.
This structure allows the compound to participate in various chemical reactions while maintaining stability under certain conditions.
Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- can undergo a variety of chemical reactions:
These reactions expand its utility in synthesizing other compounds and modifying materials.
The mechanism of action for Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- primarily involves its ability to form stable covalent bonds with hydroxyl groups present on various substrates. This bonding capability is facilitated by the silicon atom's affinity for oxygen.
Such mechanisms are crucial in applications involving coatings and surface treatments where enhanced material properties are desired .
Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- exhibits several notable physical and chemical properties:
Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- has diverse applications across multiple fields:
This organosilicon compound features a silyl enol ether moiety, where the silicon center is bonded to:
The canonical SMILES representation is CC(C)(C)[Si](C)(C)OC(=C)C1=CC=CC=C1, highlighting the quaternary silicon center and the planar styrenyl system [5]. Key structural properties include:
Table 1: Structural and Identifier Summary
| Property | Value |
|---|---|
| CAS Registry Number | 66324-10-5 |
| Molecular Formula | C₁₄H₂₂OSi |
| Molecular Weight | 234.414 g/mol |
| Systematic Name | Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]- |
| Common Synonyms | α-(TBS-oxy)styrene; tert-Butyldimethyl(1-phenylethenyloxy)silane |
| Canonical SMILES | CC(C)(C)Si(C)OC(=C)C1=CC=CC=C1 |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: